10-アジドデカン酸

概要

説明

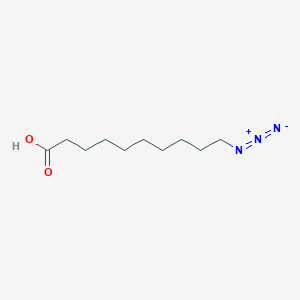

10-Azidodecanoic acid is a chemical compound with the molecular formula C10H19N3O2 . It has an average mass of 213.277 Da and a monoisotopic mass of 213.147720 Da .

Synthesis Analysis

The 10-azidodecanoic acid substrate was synthesized following previously described methods . Sodium azide was added to a solution of 10-bromodecanoic acid in dimethyl sulfoxide .Molecular Structure Analysis

10-Azidodecanoic acid contains a total of 33 bonds; 14 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, and 1 hydroxyl group .Chemical Reactions Analysis

The lipoic acid ligase variant, LplA W37V, functionalizes proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) .Physical and Chemical Properties Analysis

10-Azidodecanoic acid has 5 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds . It has an ACD/LogP of 2.87, an ACD/LogD (pH 5.5) of 2.14, an ACD/BCF (pH 5.5) of 16.01, an ACD/KOC (pH 5.5) of 150.39, an ACD/LogD (pH 7.4) of 0.34, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 2.41 . Its polar surface area is 50 Å^2 .科学的研究の応用

- リポ酸リガーゼによるタンパク質修飾:

- 研究者は、標的タンパク質を修飾するために、リポ酸リガーゼ(LplA)の合成基質として10-アジドデカン酸を使用してきました。 LplAは、リポ酸受容部位を含むタンパク質への10-アジドデカン酸の共有結合を触媒し、タンパク質の部位特異的標識と機能化を可能にします .

ポリヒドロキシアルカノエート(PHA)の生産

10-アジドデカン酸は、生分解性ポリマーの一種である中鎖長ポリヒドロキシアルカノエート(PHA)の生合成に貢献します。以下に関連性を示します。

- デカン酸からのPHD生合成:

- 研究者は、組換え大腸菌を用いたデカン酸からポリ(3-ヒドロキシデカン酸)[PHD]への変換のための供給バッチ発酵プロセスを最適化しました。 このプロセスは、デカン酸からPHDを87.5%のモル収率で達成しました .

- さらに、10-アジドデカン酸は、他の脂肪酸(ヘキサン酸、オクタン酸、10-ウンデセン酸、および10-ブロモデカン酸)と共に、66.8%から99.0%の収率でPHAに重合されました .

作用機序

Target of Action

The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .

Mode of Action

10-Azidodecanoic acid interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the 10-Azidodecanoic acid to the LAP-containing target protein . Once attached, the azide group of the 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .

Biochemical Pathways

The attachment of 10-Azidodecanoic acid to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .

Result of Action

The result of the action of 10-Azidodecanoic acid is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the 10-Azidodecanoic acid to the LAP sequence of the target protein, followed by further chemical modifications .

Action Environment

The action of 10-Azidodecanoic acid can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .

Safety and Hazards

将来の方向性

The lipoic acid ligase variant, LplA W37V, has been used to introduce 10-azidodecanoic acid to a LAP-containing target protein (i.e., green fluorescent protein (GFP)) . This method allows for the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences that are genetically fused to target proteins of interest . The attached azide group can be modified with diverse chemical entities through azide–alkyne click chemistry, enabling conjugation of chemical probes such as fluorophores and facilitating polymer attachment, glycosylation, and protein immobilization . This approach has potential for further development and application in protein bioconjugation .

生化学分析

Biochemical Properties

10-Azidodecanoic acid has been used as a substrate for the enzyme lipoic acid ligase (LplA). This allows for the site-specific labeling and functionalization of proteins .

Cellular Effects

The effects of 10-Azidodecanoic acid at the cellular level are primarily related to its role in protein modification. By attaching to proteins, 10-Azidodecanoic acid can influence protein function and cellular processes . Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

The molecular mechanism of 10-Azidodecanoic acid involves its interaction with the LplA enzyme. The LplA W37V variant can attach 10-Azidodecanoic acid to the LAP sequence on target proteins. Once attached, the azide group on 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .

Temporal Effects in Laboratory Settings

It is known that the compound can be stably attached to proteins via the LplA enzyme

Metabolic Pathways

It is known that 10-Azidodecanoic acid can be attached to proteins via the LplA enzyme

Subcellular Localization

The subcellular localization of 10-Azidodecanoic acid is likely to depend on the proteins it is attached to. As it can be attached to proteins via the LplA enzyme , its localization may be influenced by the localization of these proteins

特性

IUPAC Name |

10-azidodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUZMZZOUGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)

![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)

![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)

![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)